molecular formula C14H7BrF4O B12844331 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone CAS No. 85721-09-1

2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone

Cat. No.: B12844331
CAS No.: 85721-09-1
M. Wt: 347.10 g/mol
InChI Key: PGXKLZYRXYOHHQ-UHFFFAOYSA-N
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Description

2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone is a halogenated benzophenone derivative featuring a bromine atom at the 2-position, a fluorine atom at the 4'-position, and a trifluoromethyl (-CF₃) group at the 4-position.

Properties

CAS No.

85721-09-1

Molecular Formula

C14H7BrF4O

Molecular Weight

347.10 g/mol

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H7BrF4O/c15-12-7-9(14(17,18)19)3-6-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H

InChI Key

PGXKLZYRXYOHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(F)(F)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzoyl chloride with 4-fluorobenzene under specific conditions . The reaction is carried out in the presence of a catalyst, such as aluminum chloride, and requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzophenones .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzophenone compounds exhibit antimicrobial properties. For instance, studies have shown that 2-bromo-4'-fluoro-4-(trifluoromethyl)benzophenone can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Properties

Benzophenone derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that 2-bromo-4'-fluoro-4-(trifluoromethyl)benzophenone induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include activation of caspases and modulation of signaling pathways related to cell survival and proliferation .

Acaricidal Activity

The compound has shown promising acaricidal activity against pests like Tetranychus urticae (two-spotted spider mite) and Tetranychus kanzawai. In experiments, formulations containing this compound demonstrated significant mortality rates in treated populations, suggesting its potential use as a pesticide .

CompoundTarget PestMortality Rate (%)Reference
2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenoneTetranychus urticae85
2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenoneTetranychus kanzawai78

Photostability and UV Absorption

Benzophenone derivatives are widely used as UV filters in various materials, including plastics and coatings. The incorporation of 2-bromo-4'-fluoro-4-(trifluoromethyl)benzophenone into polymer matrices enhances photostability and protects against UV degradation .

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of benzophenone derivatives, including 2-bromo-4'-fluoro-4-(trifluoromethyl)benzophenone, involved testing against multiple bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with the compound showing higher efficacy compared to standard antibiotics .

Acaricidal Effectiveness Assessment

In a controlled environment, leaf disc assays were performed to evaluate the acaricidal effectiveness of formulations containing this compound. Results showed that concentrations above a certain threshold resulted in over 80% mortality within 48 hours, supporting its potential as an effective agricultural pesticide .

Mechanism of Action

The mechanism of action of 2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups enhances its ability to bind to various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Structural and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituents Key Properties/Applications References
2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone 2-Br, 4'-F, 4-CF₃ High lipophilicity (CF₃), potential use in medicinal chemistry; bromine enables substitution reactions.
2-Bromo-4'-methoxyacetophenone 2-Br, 4'-OCH₃ Intermediate in synthesis; methoxy group increases electron density.
4-(Trifluoromethyl)benzophenone 4-CF₃ Melting point: 114–116°C; used as a building block in fluorinated materials.
4-Bromo-4'-fluoro-2-(hydroxymethyl)benzophenone 4-Br, 4'-F, 2-CH₂OH Hydroxymethyl group enhances solubility; synthesized via LiAlH₄ reduction.
4-Bromo-4'-(thiomorpholinomethyl)benzophenone 4-Br, 4'-thiomorpholinomethyl Thiomorpholine moiety may improve bioavailability in drug candidates.
2-Bromo-4'-fluoroacetophenone 2-Br, 4'-F Classified as a fluoro surfactant; simpler structure with fewer substituents.
Key Observations:
  • Trifluoromethyl Group: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 2-bromo-4'-methoxyacetophenone .
  • Halogen Positioning : Bromine at the 2-position (vs. 4-position in 4-bromo derivatives) may alter electronic effects, influencing reactivity in cross-coupling reactions.
  • Complex Substituents: Compounds with heterocyclic or aminoalkyl groups (e.g., thiomorpholinomethyl in ) exhibit tailored bioactivity, whereas the target compound’s simpler structure prioritizes synthetic versatility.

Physical and Chemical Properties

  • Melting Points: 4-(Trifluoromethyl)benzophenone: 114–116°C . Hydroxymethyl derivatives (e.g., 4-bromo-4'-fluoro-2-(hydroxymethyl)benzophenone) likely have lower melting points due to hydrogen bonding . Bromine’s presence generally increases molecular weight and melting points compared to non-brominated analogs.
  • Molecular Weight :

    • The target compound’s molecular weight is estimated to exceed 300 g/mol (based on analogs in ).

Biological Activity

2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, focusing on its antioxidant, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound belongs to the benzophenone family, characterized by a benzene ring structure with various substituents that influence its biological activity. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and may affect its interaction with biological targets.

Antioxidant Activity

Benzophenones are known for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that compounds with hydroxyl groups in specific positions exhibit superior antioxidant activity. For instance, studies have shown that derivatives with fluorine substitutions can significantly enhance antioxidant effects compared to non-fluorinated counterparts .

Comparative Antioxidant Activity Table

CompoundTEAC Value (mmol L1^{-1})Relative Activity
2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenoneTBDTBD
4,4'-Dihydroxybenzophenone2.1 ± 0.05Baseline
Fluorinated DerivativeHigher than 4,4'-DihydroxyEnhanced

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzophenone derivatives. Specifically, compounds similar to 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone have shown significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of similar compounds:

  • Jurkat Cells : IC50 = 4.64 ± 0.08 µM
  • HeLa Cells : IC50 = 9.22 ± 0.17 µM
  • MCF-7 Cells : IC50 = 8.47 ± 0.18 µM

These results indicate that the compound effectively inhibits cell proliferation and may serve as a lead for further anticancer drug development .

Anti-inflammatory Activity

The anti-inflammatory properties of benzophenones have been linked to their ability to inhibit key inflammatory pathways. Compounds derived from this class have been studied for their effects on COX enzymes and other inflammatory mediators. The incorporation of trifluoromethyl groups has been associated with enhanced anti-inflammatory activity due to improved binding affinity to target enzymes .

Mechanistic Insights

The biological activities of 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone can be attributed to:

  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.
  • Cytotoxic Mechanism : Inducing apoptosis through modulation of cell cycle regulators and activation of caspases.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes and reduction of pro-inflammatory cytokines.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone, and how do reaction parameters (e.g., catalysts, solvents) affect yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. Key steps include:

  • Bromination : Introduce bromine at the 2-position using Br₂/FeBr₃ under controlled temperatures (0–5°C) to avoid over-bromination .
  • Trifluoromethylation : Employ Cu-mediated trifluoromethylation of a pre-brominated intermediate using CF₃I or TMSCF₃ .
  • Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at the 4’-position .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Purity (%)Reference
Friedel-CraftsAlCl₃/CH₂Cl₂65–7095
Suzuki Cross-CouplingPd(PPh₃)₄/DMF:H₂O75–8098
Grignard AdditionMg/THF50–5590

Q. Critical Factors :

  • Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance Suzuki coupling efficiency .
  • Temperature : Lower temps (≤50°C) reduce side reactions in trifluoromethylation steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic Protons : Doublets for fluorinated aryl protons (δ 7.3–7.8 ppm, J = 8–10 Hz) .
    • CF₃ Group : Quartet in ¹³C NMR (δ 120–125 ppm, J = 280–300 Hz) .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 361 (M⁺, calculated for C₁₄H₇BrF₄O) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 7.65 (d, 1H, Ar-Br), δ 7.52 (d, 1H, Ar-F)
¹³C NMRδ 189.2 (C=O), δ 122.5 (q, CF₃)
FT-IR1682 cm⁻¹ (C=O), 1125 cm⁻¹ (C-F)

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, F, CF₃) influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

Methodological Answer:

  • Electronic Effects :
    • The CF₃ group deactivates the aryl ring, slowing electrophilic substitution but enhancing stability in radical reactions .
    • Bromine acts as a directing group, facilitating regioselective coupling (e.g., Suzuki at the 4-position) .
  • Mechanistic Studies :
    • DFT calculations show the CF₃ group lowers LUMO energy, favoring nucleophilic attack in SNAr reactions .
    • Kinetic studies reveal halogen exchange (Br→F) is negligible below 100°C, preserving structural integrity .

Case Study :
In Pd-catalyzed cross-coupling, yields drop by 15% when CF₃ is replaced with CH₃ due to reduced electrophilicity .

Q. What analytical challenges arise in distinguishing structural isomers (e.g., 2-Bromo vs. 3-Bromo derivatives), and how can they be resolved?

Methodological Answer:

  • Challenges :
    • Similar NMR/IR spectra for isomers with adjacent substituents.
    • Overlapping melting points (e.g., 2-Bromo: 47–49°C vs. 3-Bromo: 52–54°C) .
  • Resolution Strategies :
    • 2D NMR (NOESY) : Proximity correlations between Br and CF₃ groups confirm substitution pattern .
    • X-ray Crystallography : Definitive assignment via unit cell parameters (e.g., C–Br bond length: 1.89 Å) .

Q. Table 3: Isomer Differentiation

Technique2-Bromo Isomer3-Bromo Isomer
¹H NMR CouplingJ = 8.5 Hz (meta-F)J = 2.5 Hz (ortho-F)
XRD Space GroupP2₁/cC2/c

Q. How is this compound utilized in designing fluorinated pharmaceuticals, and what pharmacokinetic advantages does it offer?

Methodological Answer:

  • Role in Drug Design :
    • Serves as a precursor for CF₃-containing kinase inhibitors (e.g., JAK2 inhibitors) due to enhanced metabolic stability .
    • The F atom improves blood-brain barrier penetration in CNS-targeting drugs .
  • PK/PD Insights :
    • Lipophilicity (LogP) : CF₃ increases LogP by 0.5–1.0 units, enhancing membrane permeability .
    • In Vivo Half-Life : Fluorinated derivatives show 20–30% longer half-lives in rodent models .

Case Study :
A derivative, 2-Bromo-4’-fluoro-4-CF₃-benzophenone-oxazole, exhibited IC₅₀ = 12 nM against breast cancer cell lines (MCF-7) .

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